N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide
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Overview
Description
N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide is a chemical compound with a complex structure that includes a cyanocyclopentyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with 2,6-dichlorophenylacetic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in various functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(1-Cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide can be compared with other similar compounds, such as:
N-(1-Cyanocyclopentyl)-2-(2,4-dichlorophenyl)acetamide: This compound has a similar structure but with different chlorine substitution patterns, which can affect its chemical properties and reactivity.
N-(1-Cyanocyclopentyl)-2-(2,6-difluorophenyl)acetamide: The substitution of fluorine atoms instead of chlorine can lead to different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications and research areas.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O/c15-11-4-3-5-12(16)10(11)8-13(19)18-14(9-17)6-1-2-7-14/h3-5H,1-2,6-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLSVILSJNOKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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